(But-1-yn-1-yl)(dipropyl)phosphane
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Overview
Description
(But-1-yn-1-yl)(dipropyl)phosphane is a chemical compound that belongs to the class of tertiary phosphines These compounds are characterized by the presence of a phosphorus atom bonded to three carbon atoms The specific structure of this compound includes a but-1-yn-1-yl group and two propyl groups attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (But-1-yn-1-yl)(dipropyl)phosphane typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the interaction of a chlorophosphine with a Grignard reagent. For example, the reaction of chlorophosphine with but-1-yn-1-ylmagnesium bromide and dipropylmagnesium bromide can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(But-1-yn-1-yl)(dipropyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the but-1-yn-1-yl or propyl groups are replaced by other functional groups.
Addition: The compound can undergo addition reactions with electrophiles, such as halogens or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Addition: Electrophiles like bromine or hydrochloric acid can be used under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Addition: Addition products with electrophiles.
Scientific Research Applications
(But-1-yn-1-yl)(dipropyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (But-1-yn-1-yl)(dipropyl)phosphane involves its interaction with molecular targets through its phosphorus atom. The compound can coordinate with transition metals, forming complexes that can catalyze various chemical reactions. These complexes can activate substrates and facilitate bond formation or cleavage, leading to the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Butyldi-1-adamantylphosphine: Similar in structure but with adamantyl groups instead of propyl groups.
Tris(2-methoxy-5-vinylphenyl)phosphine: Contains vinylphenyl groups instead of but-1-yn-1-yl and propyl groups.
2-(2′-di-tert-butylphosphinophenyl)-1-methylindole: Contains a phosphinophenyl group instead of but-1-yn-1-yl and propyl groups.
Uniqueness
(But-1-yn-1-yl)(dipropyl)phosphane is unique due to its combination of a but-1-yn-1-yl group and two propyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in catalysis and material science.
Properties
CAS No. |
194038-23-8 |
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Molecular Formula |
C10H19P |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
but-1-ynyl(dipropyl)phosphane |
InChI |
InChI=1S/C10H19P/c1-4-7-10-11(8-5-2)9-6-3/h4-6,8-9H2,1-3H3 |
InChI Key |
YXVAYDFDHVQWHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(CCC)C#CCC |
Origin of Product |
United States |
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